

What is the amino acid sequence of Syntide 2?

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Compound of Interest

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Syntide 2: A Technical Guide for Researchers

An In-depth Analysis of the CaMKII Substrate Peptide for Kinase Activity Assays

Syntide 2 is a well-established synthetic peptide used extensively in biochemical research as a substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its sequence is homologous to phosphorylation site 2 on glycogen synthase, making it a valuable tool for studying CaMKII activity and its role in cellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of **Syntide 2**, including its amino acid sequence, kinase specificity, and detailed protocols for its use in kinase assays.

Amino Acid Sequence of Syntide 2

The primary structure of **Syntide 2** is a 15-amino acid peptide.

- Three-Letter Code: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys[3]
- One-Letter Code: PLARTLSVAGLPGKK[1][4]

Kinase Specificity and Quantitative Data

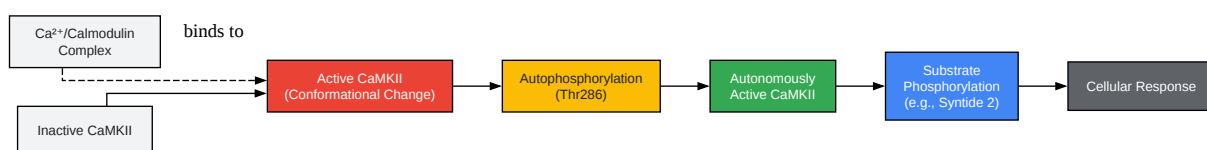
Syntide 2 is primarily recognized as a substrate by CaMKII and Protein Kinase C (PKC).[1][5] It is, however, a poor substrate for phosphorylase kinase and is not phosphorylated by myosin light chain kinase.[5][6] The kinetic parameters of **Syntide 2** highlight its preference for CaMKII.

Kinase	Relative Vmax/Km Ratio	Km (μM)
Ca ²⁺ /Calmodulin-dependent Protein Kinase II (CaMKII)	100	12[2][7]
Protein Kinase C (PKC)	22	Not widely reported
Phosphorylase Kinase	2	Not widely reported
Myosin Light Chain Kinase	0.5	Not widely reported

Table 1: Relative activity of various kinases with **Syntide 2** as a substrate. The Vmax/Km ratios are relative to CaMKII.[4][5][6]

Signaling Pathway

Syntide 2 is utilized to assay the activity of CaMKII, a key enzyme in cellular signaling. The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium ions.



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CaMKII Activation Signaling Pathway.

Experimental Protocols

Syntide 2 is a versatile substrate for various kinase assay formats. Below are detailed methodologies for commonly performed experiments.

Radioactive CaMKII Activity Assay using [γ - ^{32}P]ATP

This method is considered a gold standard for its high sensitivity and direct measurement of phosphate incorporation.[8]

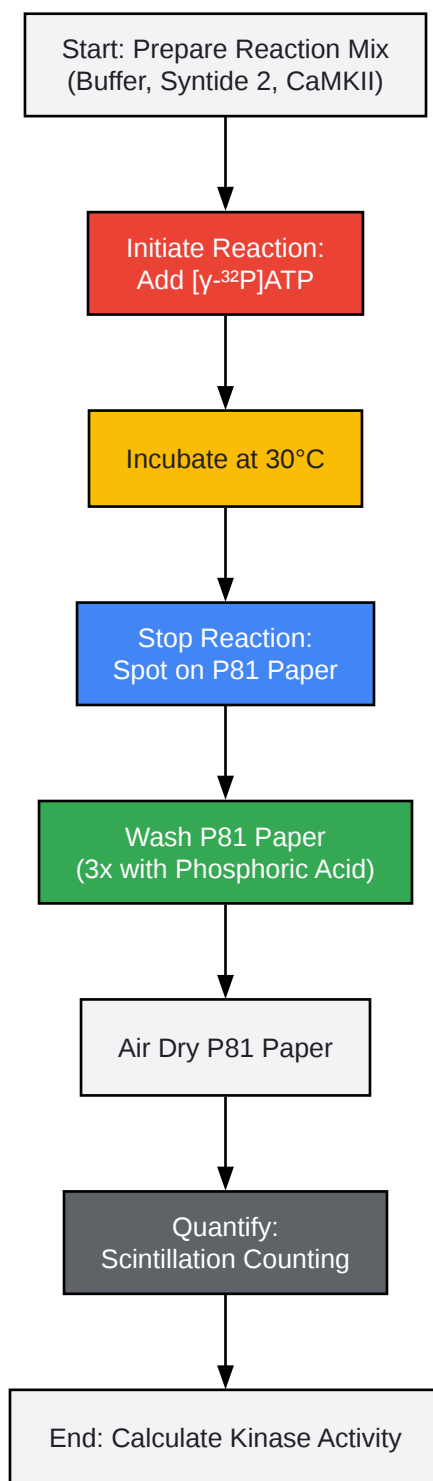
Materials:

- Purified CaMKII enzyme
- **Syntide 2** (e.g., 75 μM final concentration)[8]
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM CaCl_2 , 1 μM Calmodulin, 0.1% BSA
- [γ - ^{32}P]ATP (specific activity ~ 3000 Ci/mmol)
- 100 μM ATP (non-radioactive)
- P81 phosphocellulose paper
- 75 mM Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, **Syntide 2**, and purified CaMKII enzyme.
- **Initiate Reaction:** Start the phosphorylation reaction by adding a mixture of [γ - ^{32}P]ATP and non-radioactive ATP.
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction stays within the linear range.[8]
- **Stop Reaction:** Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

- **Washing:** Immerse and agitate the P81 paper in three successive washes of 75 mM phosphoric acid for 5 minutes each to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Quantification:** After air-drying the P81 paper, measure the incorporated radioactivity using a scintillation counter.[8]
- **Calculate Activity:** Based on the specific activity of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, determine the amount of phosphate transferred to **Syntide 2**. Express the CaMKII activity as nmol of phosphate per minute per mg of enzyme.[8]



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Workflow for a Radioactive Kinase Assay.

Non-Radioactive Kinase Assay (HPLC-Based)

This method offers an alternative to radiolabeling by separating the phosphorylated and non-phosphorylated peptide substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

- Purified CaMKII enzyme
- **Syntide 2**
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 μM Calmodulin[8]
- 1 mM ATP (non-radioactive)[8]
- Quenching Solution (e.g., 10% formic acid)
- HPLC system with a C18 reverse-phase column

Procedure:

- **Reaction Setup:** Prepare the kinase reaction as described in the radioactive assay protocol (step 1), using only non-radioactive ATP.
- **Initiate and Incubate:** Start the reaction by adding ATP and incubate at 30°C for the desired duration.
- **Quench Reaction:** Stop the reaction by adding an equal volume of the quenching solution.
- **HPLC Analysis:** Inject a defined volume of the quenched reaction mixture onto the C18 column.
- **Separation:** Elute the phosphorylated and non-phosphorylated **Syntide 2** peptides using a suitable gradient (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).
- **Detection and Quantification:** Monitor the elution profile at a specific wavelength (e.g., 214 nm). The area under the peaks corresponding to the phosphorylated and non-phosphorylated peptides is used to calculate the percentage of substrate conversion and, subsequently, the kinase activity.

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